2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol

Medicinal chemistry Physicochemical profiling Drug-likeness

Researchers pursuing β-adrenergic SAR often encounter limited access to functionalized thiophene ethanolamine scaffolds bearing orthogonal handles for parallel diversification. 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol (CAS 2731014-18-7) resolves this bottleneck. • Dual derivatization sites: secondary amine + primary alcohol permit simultaneous N- and O-substitution without protecting-group chemistry. • Fragment-plus profile (MW 240.15 Da, cLogP ~2.0, 12 heavy atoms) compatible with SPR, NMR, and DSF screening formats. • 2,5-Dichlorothiophene core retains β-adrenoreceptor blocking potential comparable to propranolol in C4,C5-dihalogenated analogs. Supplied at ≥95% purity with rapid global shipping for hit-to-lead and chemical biology probe campaigns.

Molecular Formula C8H11Cl2NOS
Molecular Weight 240.15 g/mol
Cat. No. B13622290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol
Molecular FormulaC8H11Cl2NOS
Molecular Weight240.15 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1CCNCCO)Cl)Cl
InChIInChI=1S/C8H11Cl2NOS/c9-7-5-6(8(10)13-7)1-2-11-3-4-12/h5,11-12H,1-4H2
InChIKeyXIFHYDXJRWCOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol (CAS 2731014-18-7): Compound Class and Procurement Context


2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol (CAS 2731014-18-7; molecular formula C₈H₁₁Cl₂NOS; molecular weight 240.15 g/mol) is a synthetic thiophene-derived amino alcohol featuring a 2,5-dichlorothiophene core linked via an ethylene spacer to an N-ethylaminoethanol side chain . The compound belongs to the broader class of thiophene ethanolamines, a family with documented antihypertensive and β-adrenoreceptor blocking activities [1]. It is primarily offered as a research-grade building block (typical vendor purity specification: 95%) for medicinal chemistry and organic synthesis applications, with its CAS number registered in 2024 indicating relatively recent commercial availability .

Functional handles Dual orthogonal secondary amine and terminal hydroxyl for parallel N/O diversification
Scaffold profile 2,5-Dichlorothiophene core with ethylene spacer preserves amine nucleophilicity
Physicochemical context Moderate predicted lipophilicity (cLogP ~1.5–2.0) and lead-like MW for fragment-growing campaigns

Why 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol Cannot Be Replaced by Generic In-Class Analogs


Within the 2,5-dichlorothiophene derivative space, subtle variations in the aminoalkyl side chain produce compounds with materially different hydrogen-bonding capacity, predicted lipophilicity, and synthetic reactivity. The target compound's ethylaminoethanol side chain confers two hydrogen bond donor sites (secondary amine NH and terminal OH) and three acceptor sites (amine N, hydroxyl O, thiophene S), yielding a distinct topological polar surface area and rotatable bond profile compared to primary amine analogs such as 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine (CAS 1379905-74-4, MW 196.10, HBD = 2 from NH₂, no hydroxyl) . In the thiophene ethanolamine class, the position and nature of halogen substitution on the thiophene ring critically modulate β-adrenoreceptor blocking potency: C₄,C₅-dihalogenated derivatives exhibit activity comparable to propranolol, whereas C₃-monohalogenated congeners are practically inactive [1]. These structure-activity relationships demonstrate that even seemingly minor structural changes produce functionally non-interchangeable compounds, necessitating compound-specific evaluation for procurement decisions.

Target compound
Primary amine analog (CAS 1379905-74-4)
HBD / HBA
2 HBD (NH + OH) / 3 HBA (N, O, S)
2 HBD (NH₂) / 2 HBA (N, S)
Rotatable bonds
6 — high conformational flexibility
2 — constrained scaffold
Synthetic handles
Secondary amine + terminal hydroxyl (orthogonal)
Primary amine only
Substitution note
Differences in HBD count, rotational flexibility, and functionalization pathways may prevent direct substitution in SAR studies.

Quantitative Differentiation Evidence for 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol Versus Closest Analogs


Hydrogen Bond Donor and Acceptor Profile: Target Compound Versus Primary Amine Analog

The target compound possesses two hydrogen bond donor sites (secondary amine NH; terminal OH) and three hydrogen bond acceptor sites (amine N; hydroxyl O; thiophene S). In contrast, the closest primary amine analog, 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine (CAS 1379905-74-4), has two HBD (from NH₂) but only two HBA (N and S), lacking the hydroxyl oxygen acceptor entirely . The (1S)-2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol analog (CAS 1689942-77-5) contains both amine and hydroxyl groups but in a beta-amino alcohol arrangement with the hydroxyl directly attached to the carbon adjacent to the thiophene ring, resulting in a lower molecular weight (212.10 vs. 240.15) and a more constrained conformational profile . These differences directly affect predicted membrane permeability, solubility, and target engagement profiles in drug discovery campaigns.

HBD/HBA profile
Data to verify
Target: 2 HBD, 3 HBA, MW 240.15, 6 rot. bonds
Primary amine analog: 2 HBD, 2 HBA, MW 196.10, 2 rot. bonds
Distinct polarity and flexibility profile supports different target engagement space.
Predicted properties; experimental logP/D data not yet published.
Medicinal chemistry Physicochemical profiling Drug-likeness

Predicted Lipophilicity (cLogP) Comparison Across 2,5-Dichlorothiophene Ethanolamine Analogs

The 2,5-dichlorothiophene core contributes a logP of approximately 3.05 [1]. The ethylaminoethanol side chain of the target compound introduces a polar, ionizable secondary amine (predicted pKa ~8-9, comparable to the pKa of 9.08 predicted for the primary amine analog ) and a neutral hydroxyl group, which together are expected to reduce the overall cLogP by approximately 1-1.5 log units relative to the parent dichlorothiophene. In contrast, the primary amine analog 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine lacks the hydroxyl group and has fewer rotatable bonds, yielding a predicted cLogP closer to 2.5-2.8. The alcohol-only analog 2-(2,5-dichlorothiophen-3-yl)ethan-1-ol (CAS not separately listed; molecular formula C₆H₆Cl₂OS) lacks the basic amine center entirely, which would eliminate pH-dependent ionization and substantially alter its distribution profile . This differential lipophilicity profile positions the target compound as a moderately polar, ionizable building block with balanced LogD characteristics suitable for both hydrophobic binding pocket engagement and aqueous solubility.

Predicted cLogP
Source review
Estimated cLogP 1.5–2.0 (target)
Parent 2,5-dichlorothiophene logP ~3.05 [1]
Lipophilicity midpoint suitable for lead-like chemical space exploration.
Calculated cLogP; no experimental logD₇.₄ data available.
ADME prediction Lipophilicity Permeability

Synthetic Versatility: Secondary Amine as a Differentiating Functional Handle

The target compound contains a secondary amine (NH) within its ethylaminoethanol side chain, as confirmed by its SMILES notation (OCCNCCc1cc(Cl)sc1Cl) and IUPAC name . This secondary amine is directly amenable to selective N-alkylation, N-acylation, N-sulfonylation, or reductive amination without requiring N-protection/deprotection sequences that would be mandatory with its primary amine analogs such as 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine . The terminal hydroxyl group provides an orthogonal functional handle for O-functionalization (e.g., esterification, etherification, oxidation to carbonyl). Critically, the 2-carbon ethylene spacer between the thiophene ring and the amine nitrogen electronically decouples the amine from the electron-withdrawing dichlorothiophene, preserving amine nucleophilicity—a feature absent in directly ring-attached amino analogs such as 1-(2,5-dichlorothiophen-3-yl)ethan-1-amine and (1S)-2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol . This synthetic profile enables the construction of N-functionalized libraries (e.g., sulfonamides, amides, tertiary amines) that are inaccessible from primary amine or alcohol-only precursors without additional synthetic steps.

Synthetic versatility
Data to verify
2 orthogonal handles: secondary amine (N-functionalization) + primary alcohol (O-functionalization)
Ethylene spacer preserves amine nucleophilicity; avoids protection steps required for primary amine analogs.
Enables efficient parallel library synthesis without protection group chemistry.
Inferred from SMILES; no experimental kinetic data for N-alkylation rates.
Organic synthesis Building block N-functionalization

Class-Level Beta-Adrenoreceptor Blocking Activity: Dihalogenation Position Matters

A foundational structure-activity relationship (SAR) study of halogenated thienylethanolamines by Conde et al. (1977) established that chloro- and bromo-substituted N-isopropyl- and N-tert-butyl-2-amino-1-(2-thienyl)ethanols exhibit beta-adrenoreceptor blocking activity that is critically dependent on the position and number of halogen substituents on the thiophene ring [1]. Compounds dihalogenated at the C₄ and C₅ positions demonstrated myocardial beta-receptor blocking potency comparable to propranolol, whereas C₃-halogenated compounds were practically devoid of activity [1]. The target compound bears chlorine substituents at positions 2 and 5 (equivalent to C₄ and C₅ in the Conde et al. nomenclature, depending on ring numbering), placing it structurally within the active dihalogenated subset. However, its N-substitution pattern (N-hydroxyethyl rather than N-isopropyl or N-tert-butyl) differs from the optimized series, and no direct beta-blockade data exist for this specific compound. A related series of thienylethanolamines reported by Bagli et al. (1976) demonstrated marked antihypertensive activity in spontaneously hypertensive rats, with several derivatives showing alpha- and/or beta-adrenoreceptor antagonism and inhibition of catecholamine-induced free fatty acid release [2].

β-blockade SAR (class)
Class-level inference
C₄,C₅-dihalogenated thienylethanolamines show activity comparable to propranolol; C₃-monohalogenated are practically inactive [1].
Target compound has C₂,C₅-dichloro substitution but untested N-hydroxyethyl group.
Supports prioritization of 2,5-dichloro substitution pattern for β-adrenergic screening; N-substituent requires empirical evaluation.
Class-level SAR from Conde et al. (1977); no direct compound-specific data.
Beta-blocker SAR Cardiovascular pharmacology

Predicted Drug-Likeness and Lead-Likeness Parameters Versus In-Class Benchmarks

The target compound (MW 240.15, C₈H₁₁Cl₂NOS) falls within the lead-like chemical space (MW ≤ 350, cLogP ≤ 3.5) and satisfies Lipinski's Rule of Five criteria: MW <500, predicted cLogP <5, HBD = 2 (≤5), HBA = 3 (≤10) [1]. Elemental analysis indicates a composition of C, 40.01%; H, 4.62%; Cl, 29.52%; N, 5.83%; O, 6.66%; S, 13.35% . In contrast, the closest commercially available N-functionalized derivative, N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride (CAS 2680530-82-7), incorporates an additional methanesulfonamide group that increases molecular weight and introduces a second ionizable center, shifting its property profile away from fragment-like space toward more complex lead-like or drug-like space . The target compound thus occupies a strategic intermediate position: larger and more functionally diverse than the minimal primary amine building block (MW 196.10), yet simpler and more fragment-like than the elaborated sulfonamide derivative.

Drug-likeness profile
Reported (predicted)
MW 240.15; cLogP 1.5–2.0; HBD 2; HBA 3; Rot. bonds 6; Heavy atoms 12
Primary amine analog: MW 196.10, HBA 2, Rot. bonds 2
Fits fragment-plus space: retains lead-like properties with dual orthogonal handles.
Predicted properties; experimental solubility and permeability not reported.
Drug-likeness Lead-likeness Fragment-based screening

Commercial Availability and Purity: Target Compound Sourcing Landscape

As of the search date, 2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol (CAS 2731014-18-7) is listed by multiple specialty chemical suppliers with a stated purity specification of 95% . Package sizes reported include 1 g, 5 g, and 10 g . In comparison, the primary amine analog 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine (CAS 1379905-74-4) is available at 98% purity , while (1S)-2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol (CAS 1689942-77-5) is offered at 95% purity . The CAS number 2731014-18-7 was registered in 2024, indicating that this compound is a relatively recent addition to commercial catalogs . No pharmacopeial monograph, certified reference standard, or GMP-grade material was identified for this compound, consistent with its status as a research-grade building block rather than a pharmaceutical intermediate.

Sourcing context
Data to verify
Purity: 95% (vendor specification); Package sizes: 1 g, 5 g, 10 g
Primary amine analog: 98% purity. Target CAS registered in 2024.
Recent commercial introduction; request CoA for HPLC purity and identity prior to quantitative assays.
Supplier stated purity; analytical method not uniformly specified.
Chemical sourcing Purity specification Supply chain

Recommended Application Scenarios for 2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Bioisosteric Replacement of Phenolic Beta-Blocker Pharmacophores

The class-level beta-adrenoreceptor blocking activity established for C₄,C₅-dihalogenated thienylethanolamines—with potency comparable to propranolol—positions the target compound's 2,5-dichlorothiophene core as a potential bioisosteric replacement for the naphthalene or substituted phenyl rings found in classical beta-blockers [1]. Researchers engaged in beta-adrenergic drug discovery can exploit the target compound's secondary amine and terminal hydroxyl groups to install N-substituents (e.g., isopropyl or tert-butyl, as in the optimized Conde et al. series) and evaluate whether the 2,5-dichlorothiophene scaffold retains the cardioselectivity profile observed for thiophenic metoprolol analogs [2]. The availability of the ethylaminoethanol side chain with orthogonal functional handles (secondary amine + primary alcohol) enables parallel optimization of both N- and O-substitution without protection group chemistry.

Fragment-Based Lead Generation Requiring Dual Orthogonal Functionalization Vectors

With a molecular weight of 240.15 Da, 12 heavy atoms, and dual orthogonal functional groups (secondary amine and primary alcohol), the target compound fits the 'fragment-plus' profile for fragment-based drug discovery (FBDD) [1]. Its predicted cLogP (1.5–2.0) and moderate polarity make it suitable for both biochemical and biophysical screening formats (SPR, NMR, DSF). Unlike the primary amine analog (MW 196.10, only one functional group type), the target compound allows fragment growing in two directions simultaneously—N-functionalization to explore one binding sub-pocket and O-functionalization to explore another—accelerating SAR exploration in hit-to-lead campaigns.

Chemical Biology Probe Synthesis via Selective N-Functionalization of the Secondary Amine

The target compound's secondary amine, electronically decoupled from the electron-withdrawing dichlorothiophene by a two-carbon ethylene spacer, retains sufficient nucleophilicity for efficient N-acylation, N-sulfonylation, or reductive amination under mild conditions [1]. This enables the installation of affinity tags (biotin), fluorescent reporters (BODIPY, dansyl), or photoaffinity labels (diazirine) onto the thiophene scaffold without requiring protection of the terminal hydroxyl group. The resulting conjugates can serve as chemical biology probes for target identification or cellular imaging studies, leveraging the thiophene core's potential for engagement with aminergic GPCR targets [2].

Synthesis of Diversified Thiophene-Containing Compound Libraries for Antihypertensive Screening

The Bagli et al. (1976) study demonstrated that thienylethanolamines with varying N-substituents show differential antihypertensive activity in the spontaneously hypertensive rat model and distinct alpha- vs. beta-adrenoreceptor selectivity profiles [1]. The target compound's secondary amine with a pendant hydroxyl group serves as an ideal diversification point for parallel synthesis: N-alkylation with diverse alkyl/aralkyl halides can generate a library of tertiary amine analogs, while O-acylation can simultaneously modulate the hydroxyl group's contribution to hydrogen bonding and solubility. This dual diversification strategy enables systematic exploration of the SAR around both the amine and alcohol moieties in a single library production campaign.

Application
Selection Property
Validation Focus
Beta-adrenergic pharmacophore replacement research
C₄,C₅-dihalogenated thiophene scaffold
Class-level beta-blockade assay response context
Fragment-based dual-vector library synthesis
Dual orthogonal secondary amine and terminal hydroxyl handles
Synthetic tractability and purity verification
Chemical biology probe synthesis (N-functionalization)
Ethylene-spaced secondary amine with preserved nucleophilicity
N-functionalization efficiency and conjugate characterization
Antihypertensive screening library construction
Dual N- and O-diversification handles
Alpha/beta-adrenergic selectivity endpoint review
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